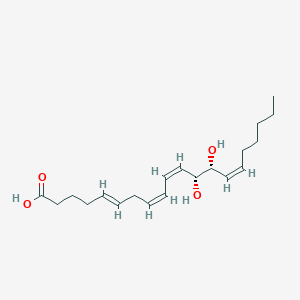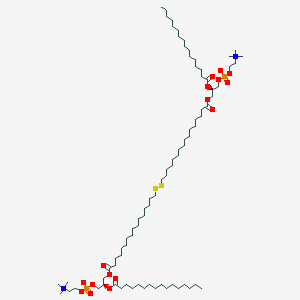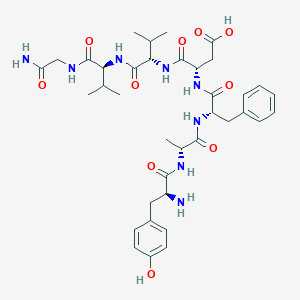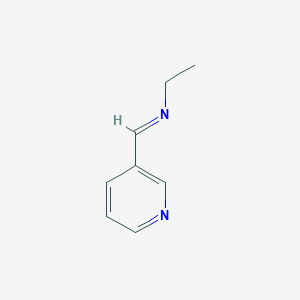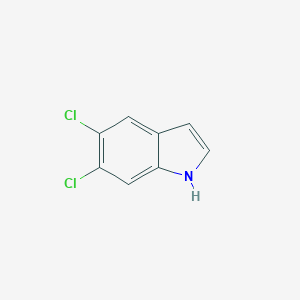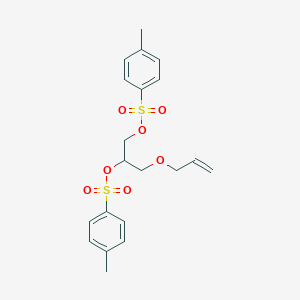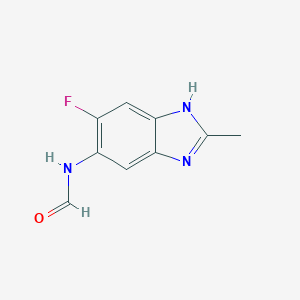![molecular formula C7H10FNS B058474 [(1R,2S)-2-Fluorocyclohexyl] thiocyanate CAS No. 113487-46-0](/img/structure/B58474.png)
[(1R,2S)-2-Fluorocyclohexyl] thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,2S)-2-Fluorocyclohexyl] thiocyanate, also known as FCHTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FCHTC is a thiocyanate derivative of cyclohexylamine and has a molecular formula of C7H11FN2S. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 68-70°C. FCHTC has shown promise in various scientific research applications due to its unique properties.
Wirkmechanismus
[(1R,2S)-2-Fluorocyclohexyl] thiocyanate binds to the sigma-1 receptor with high affinity and selectivity. The binding of [(1R,2S)-2-Fluorocyclohexyl] thiocyanate to the sigma-1 receptor leads to the activation of various signaling pathways, which can affect cellular processes such as calcium signaling, protein synthesis, and cell survival. The exact mechanism of action of [(1R,2S)-2-Fluorocyclohexyl] thiocyanate on the sigma-1 receptor is still being studied.
Biochemische Und Physiologische Effekte
[(1R,2S)-2-Fluorocyclohexyl] thiocyanate has been shown to have various biochemical and physiological effects. Studies have shown that [(1R,2S)-2-Fluorocyclohexyl] thiocyanate can modulate the activity of ion channels, alter the release of neurotransmitters, and affect the activity of enzymes. [(1R,2S)-2-Fluorocyclohexyl] thiocyanate has also been shown to have neuroprotective effects, which may have implications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
[(1R,2S)-2-Fluorocyclohexyl] thiocyanate has several advantages for use in scientific research. It has high affinity and selectivity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. [(1R,2S)-2-Fluorocyclohexyl] thiocyanate is also stable and easy to handle, which makes it a convenient compound for use in experiments. However, [(1R,2S)-2-Fluorocyclohexyl] thiocyanate has some limitations. It is a relatively new compound, and there is still much to be learned about its properties and effects. Additionally, [(1R,2S)-2-Fluorocyclohexyl] thiocyanate is not widely available, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for research involving [(1R,2S)-2-Fluorocyclohexyl] thiocyanate. One area of interest is in the study of the sigma-1 receptor and its role in neurodegenerative diseases such as Alzheimer's and Parkinson's. [(1R,2S)-2-Fluorocyclohexyl] thiocyanate may have potential therapeutic applications in these diseases. Another area of interest is in the development of new compounds that are structurally similar to [(1R,2S)-2-Fluorocyclohexyl] thiocyanate and may have improved properties. Additionally, [(1R,2S)-2-Fluorocyclohexyl] thiocyanate may have applications in other areas of research such as cancer biology and drug discovery.
Conclusion:
[(1R,2S)-2-Fluorocyclohexyl] thiocyanate is a chemical compound that has shown promise in various scientific research applications. Its unique properties make it a useful tool for studying the sigma-1 receptor and its role in various physiological processes. While there is still much to be learned about [(1R,2S)-2-Fluorocyclohexyl] thiocyanate, its potential applications in research make it an important compound to study.
Synthesemethoden
The synthesis of [(1R,2S)-2-Fluorocyclohexyl] thiocyanate involves the reaction of cyclohexylamine with thiophosgene followed by the addition of hydrogen fluoride. The resulting product is then treated with sodium thiocyanate to yield [(1R,2S)-2-Fluorocyclohexyl] thiocyanate. The synthesis of [(1R,2S)-2-Fluorocyclohexyl] thiocyanate is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
[(1R,2S)-2-Fluorocyclohexyl] thiocyanate has been found to have potential applications in scientific research. One of the main areas of interest is in the study of the nervous system. [(1R,2S)-2-Fluorocyclohexyl] thiocyanate has been shown to selectively bind to the sigma-1 receptor, which is a protein found in the central nervous system. This receptor is involved in various physiological processes such as pain perception, memory, and learning. [(1R,2S)-2-Fluorocyclohexyl] thiocyanate has been used to study the role of the sigma-1 receptor in these processes.
Eigenschaften
CAS-Nummer |
113487-46-0 |
|---|---|
Produktname |
[(1R,2S)-2-Fluorocyclohexyl] thiocyanate |
Molekularformel |
C7H10FNS |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
[(1R,2S)-2-fluorocyclohexyl] thiocyanate |
InChI |
InChI=1S/C7H10FNS/c8-6-3-1-2-4-7(6)10-5-9/h6-7H,1-4H2/t6-,7+/m0/s1 |
InChI-Schlüssel |
UNDRPNDIQAFDIJ-NKWVEPMBSA-N |
Isomerische SMILES |
C1CC[C@H]([C@H](C1)F)SC#N |
SMILES |
C1CCC(C(C1)F)SC#N |
Kanonische SMILES |
C1CCC(C(C1)F)SC#N |
Synonyme |
Thiocyanic acid, 2-fluorocyclohexyl ester, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



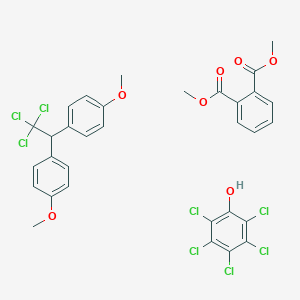
![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)

